molecular formula C5H7BrN2O B1375337 6-Aminopyridin-3-ol hydrobromide CAS No. 330473-75-1

6-Aminopyridin-3-ol hydrobromide

Cat. No. B1375337
M. Wt: 191.03 g/mol
InChI Key: NNLBTWHWLQVYFM-UHFFFAOYSA-N
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Description

6-Aminopyridin-3-ol hydrobromide is a chemical compound with the molecular formula C5H7BrN2O . It is also known by other names such as 6-AMINOPYRIDIN-3-OL HBR and 2-Amino-5-hydroxypyridine hydrobromide .


Synthesis Analysis

Aminopyridines, including 6-Aminopyridin-3-ol hydrobromide, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of different types of aminopyridine derivatives involves various methods, including Chichibabin amination .


Molecular Structure Analysis

The molecular structure of 6-Aminopyridin-3-ol hydrobromide consists of 5 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Aminopyridines, including 6-Aminopyridin-3-ol hydrobromide, have been the subject of numerous studies due to their diverse pharmacological activities . They have been used in the synthesis of various types of aminopyridine derivatives .

Scientific Research Applications

Synthesis and Structural Importance

6-Aminopyridin-3-ol hydrobromide plays a crucial role in the synthesis of bioactive compounds and organic materials. It is a key structural core in many natural products and medicines. The development of new methods for its preparation is vital due to limited efficient synthesis techniques (Bolliger et al., 2011).

Anti-Inflammatory and Anti-Colitis Properties

This compound has shown significant anti-inflammatory activity, particularly in the treatment of inflammatory bowel disease. Its analogs, synthesized with diverse side chains, have demonstrated substantial inhibitory effects on colon inflammation. One specific analog was found to be more potent than existing anti-colitis drugs (Chaudhary et al., 2020).

Hydrogen Bonding and Crystal Structures

The mono-hydrobromide salts of 6-Aminopyridin-3-ol derivatives exhibit unique hydrogen bonding patterns and crystal structures. These structures are critical in understanding the compound's behavior in various applications (Böck et al., 2021).

Pharmaceutical Applications

In pharmaceutical research, 6-Aminopyridin-3-ol hydrobromide derivatives have been used to inhibit prion replication in cell cultures, showing potential for treating prion diseases (May et al., 2007).

Antiangiogenic Activity

Certain derivatives of 6-Aminopyridin-3-ol hydrobromide have demonstrated high antiangiogenic activities. This property is crucial in developing treatments for angiogenesis-related pathologies, including certain types of cancer (Lee et al., 2014).

Process Development in Pharmaceutical Manufacturing

6-Aminopyridin-3-ol hydrobromide is also involved in the process development and crystallization of novel pharmaceutical compounds. Its role in the synthesis of topical antiandrogens highlights its versatility in drug development (Daver et al., 2017).

Safety And Hazards

6-Aminopyridin-3-ol hydrobromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

6-aminopyridin-3-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.BrH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLBTWHWLQVYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735685
Record name 6-Aminopyridin-3-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridin-3-ol hydrobromide

CAS RN

330473-75-1
Record name 6-Aminopyridin-3-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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